molecular formula C38H78O4 B3285557 CETOLETH-6 CAS No. 8065-81-4

CETOLETH-6

Cat. No.: B3285557
CAS No.: 8065-81-4
M. Wt: 599 g/mol
InChI Key: ATGBQPXOROALEJ-RRABGKBLSA-N
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Description

CETOLETH-6, also known as Poly(oxy-1,2-ethanediyl), alpha-hexadecyl-omega-hydroxy-, mixt. with alpha-(Z)-9-octadecenyl-omega-hydroxypoly(oxy-1,2-ethanediyl), is a non-ionic surfactant widely used in cosmetic products. It functions primarily as a cleansing and emulsifying agent, allowing the formation of finely dispersed mixtures of oil and water .

Preparation Methods

CETOLETH-6 is synthesized by reacting natural saturated fatty alcohols, such as hexadecanol and oleyl alcohol, with ethylene oxide . This reaction typically occurs under controlled conditions to ensure the desired degree of ethoxylation. The process involves the following steps:

    Raw Material Preparation: Natural saturated fatty alcohols are purified.

    Ethoxylation: The fatty alcohols react with ethylene oxide in the presence of a catalyst.

    Purification: The resulting product is purified to remove any unreacted materials and by-products.

Chemical Reactions Analysis

CETOLETH-6 undergoes various chemical reactions, including:

Scientific Research Applications

CETOLETH-6 has numerous applications in scientific research and industry:

Mechanism of Action

CETOLETH-6 exerts its effects by reducing the surface tension of liquids, allowing for the formation of stable emulsions. Its molecules consist of both lipophilic and hydrophilic parts, enabling it to interact with both oil and water. This dual nature allows it to effectively cleanse and emulsify .

Comparison with Similar Compounds

CETOLETH-6 is similar to other ethoxylated fatty alcohols, such as:

Properties

IUPAC Name

2-hexadecoxyethanol;2-[(E)-octadec-9-enoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2.C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h9-10,21H,2-8,11-20H2,1H3;19H,2-18H2,1H3/b10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGBQPXOROALEJ-RRABGKBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCO.CCCCCCCCC=CCCCCCCCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCO.CCCCCCCC/C=C/CCCCCCCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H78O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8065-81-4
Record name 8065-81-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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